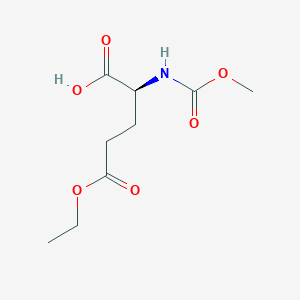
(S)-5-Ethoxy-2-((methoxycarbonyl)amino)-5-oxopentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester is a chemical compound that belongs to the class of glutamic acid derivatives This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and an ethyl ester group at the fifth position of the glutamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester typically involves the esterification of L-glutamic acid with ethanol in the presence of a suitable catalyst, followed by the introduction of the methoxycarbonyl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom. The ester group can be hydrolyzed under physiological conditions to release the active form of the compound, which can then participate in various biochemical processes.
Comparación Con Compuestos Similares
- N-(Methoxycarbonyl)-L-glutamic Acid Methyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Ethyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Propyl Ester
Comparison: N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester is unique due to the presence of the ethyl ester group at the fifth position, which can influence its reactivity and biological activity. Compared to similar compounds with different ester groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H15NO6 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
(2S)-5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
Clave InChI |
MDTOGVXMUROYKY-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OC |
SMILES canónico |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















